1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole
Description
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-4-9(2)14(8)10-5-6-11(13)12(7-10)15(16)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDLVJXRWVTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are effective oxidizing agents.
Major Products
Nucleophilic Substitution: Products include substituted pyrroles with various functional groups replacing the chloro group.
Reduction: The major product is 1-(4-Amino-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole.
Oxidation: The major products are carboxylic acids derived from the oxidation of methyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The incorporation of the chloro and nitro groups is believed to enhance its bioactivity by affecting the compound's electronic properties .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the synthesis of more complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals .
Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Research has shown that pyrrole derivatives can be utilized to create colorants with high stability and intensity, which are valuable in various industrial applications .
Material Science
Conductive Polymers
In material science, derivatives of this compound have been explored for their potential in developing conductive polymers. These materials are essential for electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices can enhance conductivity and improve device performance .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-withdrawing effects : The presence of both chloro and nitro groups in the target compound (vs. single substituents in analogs like 3d or 3e) likely enhances its electrophilicity, making it more reactive in substitution or coupling reactions .
- Steric and solubility differences : Substituents like phenethyl (2k) or iodine () alter solubility and steric bulk, impacting synthetic utility. For example, the iodophenyl analog’s higher molar mass (297.13 g/mol) and sensitivity to light suggest specialized handling requirements .
- Thermal stability : The melting point of 2k (64–66°C) is lower than that of the iodophenyl analog (82–84°C), indicating that halogen type and substitution pattern influence crystallinity .
Biological Activity
1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The key steps typically include:
- Formation of the pyrrole ring through condensation reactions.
- Introduction of the chloro and nitro substituents via electrophilic aromatic substitution.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to pyrrole derivatives. For instance, derivatives with similar structures have demonstrated inhibitory effects on various cancer cell lines. A comparative study showed that certain pyrrole derivatives could inhibit the growth of cancer cells by interacting with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to apoptosis in tumor cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | EGFR inhibition |
| Similar Pyrrole Derivative | MCF-7 (Breast) | 8.0 | VEGFR2 inhibition |
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have also been extensively researched. Studies indicate that compounds bearing similar functional groups exhibit moderate to strong inhibitory effects against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. These compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 12.5 | Bactericidal |
| Similar Pyrrole Derivative | M. tuberculosis | 5.0 | Bacteriostatic |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have shown to inhibit tyrosine kinases involved in cancer cell proliferation.
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, disrupting membrane integrity and function .
Case Studies
Several case studies have been documented that explore the efficacy of pyrrole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative showed significant tumor reduction in patients with non-small cell lung cancer when combined with conventional chemotherapy.
- Antibacterial Efficacy : In vitro studies demonstrated that a related compound significantly reduced bacterial load in infected animal models, showcasing its potential as an alternative treatment for resistant infections.
Q & A
What are the common synthetic routes for preparing 1-(4-Chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized?
Basic
The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to attach the chloronitrophenyl group to the pyrrole core. For example, 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole derivatives are synthesized via Pd-catalyzed cross-coupling or acid-mediated cyclization, with purification using silica gel chromatography (PE:EA = 10:1) . Optimization includes adjusting solvent polarity, temperature (e.g., reflux in toluene), and catalyst loading. Monitoring reaction progress via TLC (Rf = 0.35) ensures intermediate formation .
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- 1H NMR : Peaks at δ = 2.10 ppm (methyl groups) and 5.98 ppm (pyrrole protons) confirm substitution patterns .
- FT-IR : Absorbance at 1518 cm⁻¹ (C-Cl stretch) and 1094 cm⁻¹ (C-NO₂) validate functional groups .
- Melting Point : Consistency with literature values (e.g., 142–143°C for analogues) ensures purity .
- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related pyrrolone derivatives .
How does the electronic nature of the 4-chloro-3-nitrophenyl substituent influence the compound’s reactivity?
Advanced
The electron-withdrawing nitro and chloro groups deactivate the phenyl ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT calculations) predict regioselectivity in further functionalization. For instance, the nitro group enhances stability toward oxidation, while the chloro group facilitates SNAr reactions under basic conditions. Quantum chemical reaction path searches, as used in ICReDD’s workflow, can model these effects .
What methodologies are recommended for resolving contradictory data in reported synthesis yields or spectroscopic results?
Advanced
Contradictions often arise from varying solvent systems or impurities. Strategies include:
- Controlled Replication : Repeat reactions under standardized conditions (e.g., anhydrous DMF, inert atmosphere) .
- Advanced Analytics : Use high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to detect trace byproducts .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst) affecting yield, as outlined in chemical engineering optimization studies .
How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
Advanced
Integrated computational-experimental workflows, such as those at ICReDD, combine quantum chemical reaction path searches with machine learning. For example:
- Reaction Prediction : Use density functional theory (DFT) to simulate transition states for nitro-group reduction or pyrrole ring functionalization .
- SAR Analysis : Molecular docking studies predict bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .
- Condition Optimization : Machine learning algorithms analyze historical data to recommend solvent/catalyst combinations .
What are the challenges in evaluating the biological activity of this compound, and how can they be addressed?
Advanced
Challenges include solubility limitations and off-target effects. Methodologies to overcome these:
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve bioavailability .
- In Silico Screening : Use tools like AutoDock to prioritize derivatives with optimal binding affinity .
- Metabolic Stability Assays : LC-MS/MS tracks degradation in liver microsome models to identify stable candidates .
How do steric and electronic effects of the 2,5-dimethyl groups on the pyrrole ring impact downstream applications?
Advanced
The methyl groups enhance steric hindrance, limiting π-π stacking in solid-state forms, as shown in X-ray structures of analogues . Electronically, they slightly donate electrons via inductive effects, stabilizing the pyrrole ring against electrophilic attack. This is critical in catalysis or polymer applications, where ring stability under harsh conditions is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
